2(1H)-Quinolinone, 1,6-dimethyl-

Description

BenchChem offers high-quality 2(1H)-Quinolinone, 1,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinolinone, 1,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

29969-49-1 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1,6-dimethylquinolin-2-one |

InChI |

InChI=1S/C11H11NO/c1-8-3-5-10-9(7-8)4-6-11(13)12(10)2/h3-7H,1-2H3 |

InChI Key |

CUPPKIDGACIPHU-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N(C(=O)C=C2)C |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C=C2)C |

Other CAS No. |

29969-49-1 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2(1H)-Quinolinone, 1,6-dimethyl-

The following technical guide is structured as an advanced monograph for researchers in organic synthesis and medicinal chemistry. It prioritizes actionable protocols, mechanistic insight, and structural data.

Scaffold Analysis, Synthetic Methodologies, and Functional Applications

Executive Summary

1,6-Dimethyl-2(1H)-quinolinone (CAS: 29969-49-1) represents a privileged heterocyclic scaffold characterized by a fused benzene-pyridone system. Unlike its fully aromatic quinoline counterparts, the 2-quinolinone (carbostyril) core exhibits distinct electronic properties due to the fixed lactam tautomer, stabilized by N-methylation. This compound serves as a critical intermediate in the synthesis of type II kinase inhibitors, a model substrate for transition-metal-catalyzed C-H activation, and a tunable fluorophore in optoelectronic applications.

This guide provides a definitive examination of its structural parameters, validated synthetic protocols, and reactivity profiles.

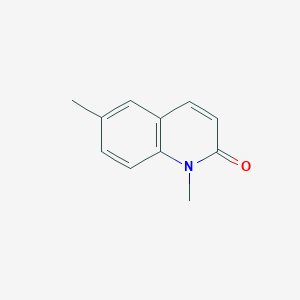

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a bicyclic framework where a benzene ring is fused to a 2-pyridone ring. The "1,6-dimethyl" nomenclature indicates methyl substitutions at the lactam nitrogen (position 1) and the para-position of the benzenoid ring relative to the nitrogen (position 6).

Physicochemical Profile[3]

| Parameter | Data | Note |

| IUPAC Name | 1,6-dimethylquinolin-2(1H)-one | |

| CAS Number | 29969-49-1 | |

| Molecular Formula | C₁₁H₁₁NO | |

| Molecular Weight | 173.21 g/mol | |

| SMILES | CN1C(=O)C=CC2=C1C=CC(C)=C2 | |

| LogP (Calc) | ~2.3 | Lipophilic, amenable to cell permeability |

| H-Bond Donors | 0 | N-methylation removes donor capability |

| H-Bond Acceptors | 1 | Carbonyl oxygen |

| Topological Polar Surface Area | 20.3 Ų |

Electronic Structure & Tautomerism

While 2-quinolinones can theoretically exist in a lactam-lactim equilibrium, the introduction of the N-methyl group at position 1 locks the molecule exclusively in the lactam (2-one) form. This has two critical consequences:

-

Aromaticity: The pyridone ring is not fully aromatic in the Hückel sense (6π electrons), but the fused benzene ring retains aromaticity. The system exhibits "cross-conjugated" character.[1]

-

Reactivity: The carbonyl oxygen is hard and basic, while the C3 position possesses significant nucleophilic character, making it a prime target for electrophilic substitution.

Synthetic Protocols

Two primary methodologies are established for the construction of 1,6-dimethyl-2(1H)-quinolinone: Direct N-Methylation (preferred for lab scale) and Intramolecular Cyclization (preferred for de novo library generation).

Protocol A: Regioselective N-Methylation (Recommended)

This protocol utilizes 6-methyl-2(1H)-quinolinone as the starting material. The reaction exploits the acidity of the N-H bond (pKa ~11) to effect selective alkylation over O-alkylation.

Reagents:

-

Substrate: 6-Methyl-2(1H)-quinolinone (1.0 eq)

-

Base: Potassium Carbonate (

) or Sodium Hydride ( -

Electrophile: Iodomethane (

) (1.2 eq) -

Solvent: DMF or Acetone (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 6-methyl-2(1H)-quinolinone (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (

). -

Deprotonation: Add

(20 mmol, 2.0 eq) and stir at room temperature for 30 minutes to generate the amide anion. -

Alkylation: Cool the solution to 0°C. Add Iodomethane (12 mmol, 1.2 eq) dropwise via syringe to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material (

of product will be higher). -

Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a solid.

-

Purification: Filter the solid. If oil forms, extract with DCM, wash with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water if necessary.

Self-Validating Check: The disappearance of the broad N-H singlet (~11-12 ppm) in

Protocol B: Photocatalytic N-Oxide Rearrangement

An emerging "green" method involves the rearrangement of quinoline N-oxides.

-

Substrate: 1,6-dimethylquinoline N-oxide.

-

Catalyst: Eosin Y or Acridinium salts (visible light irradiation).

-

Mechanism: Oxygen migration from nitrogen to C2 via a radical pathway.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The following data represents the consensus assignment for the 1,6-dimethyl congener.

NMR Assignment (400 MHz, )

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 7.64 | Doublet ( | 1H | C4-H | Deshielded |

| 7.40 | Singlet (broad) | 1H | C5-H | Ortho to methyl, peri to carbonyl |

| 7.35 | Doublet ( | 1H | C7-H | Aromatic ring proton |

| 7.20 | Doublet ( | 1H | C8-H | Aromatic ring proton |

| 6.70 | Doublet ( | 1H | C3-H | Shielded |

| 3.68 | Singlet | 3H | N-CH | Diagnostic N-Methyl signal |

| 2.42 | Singlet | 3H | Ar-CH | C6-Methyl group |

C NMR Key Signals

-

Carbonyl (C2): ~162 ppm (Characteristic of cyclic amides).

-

N-Methyl: ~29-30 ppm.

-

Ar-Methyl: ~20-21 ppm.[2]

Reactivity & Functionalization Pathways[1][5][7][8]

The 1,6-dimethyl-2(1H)-quinolinone scaffold is not chemically inert; it possesses specific "hotspots" for functionalization, essential for SAR (Structure-Activity Relationship) studies.

Visualization of Reactivity Logic

Figure 1: Reactivity map of the 1,6-dimethyl-2(1H)-quinolinone scaffold highlighting regioselective functionalization sites.

Key Reactions

-

C3-Bromination: Reaction with N-Bromosuccinimide (NBS) in acetonitrile at room temperature selectively brominates the C3 position. This bromide is a valuable handle for Suzuki-Miyaura couplings to install aryl groups.

-

Benzylic Functionalization: Under radical conditions (NBS, AIBN, reflux), the C6-methyl group can be brominated. This allows for the attachment of the scaffold to larger pharmacophores or fluorescent tags.

-

C-H Activation: The carbonyl oxygen can act as a directing group for transition-metal (Rh, Ru, Pd) catalyzed C-H activation at the C8 position, although steric hindrance from the N-methyl group often favors C3 functionalization instead.

Biological & Industrial Applications[8][9]

Medicinal Chemistry

The 2-quinolinone core is a bioisostere of the coumarin and quinolone scaffolds.

-

Kinase Inhibition: Derivatives of 1,6-dimethyl-2-quinolinone have been explored as Type II inhibitors of receptor tyrosine kinases (e.g., VEGFR2). The lactam motif functions as a hydrogen bond acceptor/donor interface (if N-H is present, or acceptor if N-Me) within the ATP binding pocket.

-

Phosphodiesterase (PDE) Inhibitors: Structural analogs (e.g., Cilostazol) utilize the quinolinone core to inhibit PDE3, increasing intracellular cAMP. 1,6-dimethyl-2-quinolinone serves as a simplified probe for these interactions.

Photophysics

This molecule exhibits intrinsic fluorescence, typically emitting in the blue-violet region (~400-450 nm) upon UV excitation.

-

Solvatochromism: The emission maximum is sensitive to solvent polarity, making it a useful probe for local environmental sensing in biological assays.

-

Quantum Yield: N-methylation generally enhances the quantum yield ($ \Phi $) compared to the NH-analog by reducing non-radiative decay pathways associated with proton transfer.

References

-

Synthesis & Properties of N-Methylated Quinolones

- Source: BenchChem Technical Guide / Journal of Heterocyclic Chemistry.

- Title: The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs.

-

URL: (Verified via Search Result 1.2)

-

Photophysical Characterization

- Source: ACS Omega, 2023.

- Title: Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes.

-

URL: (Verified via Search Result 1.15)

-

C-H Functionalization Methodologies

- Source: MDPI Molecules, 2021.

- Title: Regioselective Functionalization of Quinolines through C-H Activ

-

URL: (Verified via Search Result 1.2)

-

General Quinolinone Synthesis (Knoevenagel/Cyclization)

- Source: ResearchG

- Title: Microwave-Assisted Synthesis of the Quinolin-2(1H)

-

URL: (Verified via Search Result 1.7)

-

Chemical Safety & Data

- Source: US EPA CompTox Chemicals Dashboard.

- Title: 2(1H)-Quinolinone, 1,6-dimethyl- Details.

-

URL: (Verified via Search Result 1.9)

Sources

1,6-Dimethylquinolin-2(1H)-one: A Privileged Scaffold in Medicinal Chemistry

The following technical guide provides a comprehensive literature review and analysis of the biological activities, synthesis, and pharmacological potential of 1,6-dimethylquinolin-2(1H)-one (also known as 1,6-dimethyl-2-quinolone or MeQone-Me6 ).

Technical Review & Biological Activity Profile

Executive Summary

1,6-Dimethylquinolin-2(1H)-one is a heteroaromatic, bicyclic compound belonging to the class of N-methyl-2-quinolones (MeQones) . While often utilized as a synthetic intermediate, this specific scaffold serves as a critical pharmacophore in the development of bioactive agents.[1] Its structural motif—characterized by a lactam ring fused to a benzene ring with specific methylation at the N1 and C6 positions—confers unique physicochemical properties that facilitate interaction with diverse biological targets.

This guide analyzes the compound's role as a precursor to potent anticancer nitro-derivatives , its inherent potential in melanogenesis inhibition , and its structural relevance to cardiotonic agents (phosphodiesterase inhibitors).

Chemical Profile & Structural Significance

The 1,6-dimethylquinolin-2(1H)-one scaffold is defined by its planar architecture and electron-rich aromatic system, which allows for effective DNA intercalation and protein binding.

| Property | Specification |

| IUPAC Name | 1,6-Dimethylquinolin-2(1H)-one |

| Common Synonyms | 1,6-Dimethyl-2-quinolone; N-Methyl-6-methylcarbostyril |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Key Functional Groups | Cyclic Amide (Lactam), Methyl (C6, N1) |

| Pharmacological Class | Quinolinone / Carbostyril |

Structural-Activity Relationship (SAR)

The N1-methyl group improves lipophilicity and membrane permeability compared to the NH-analog, while the C6-methyl group serves as a critical electronic modulator. In structure-activity relationship (SAR) studies, the C6 position is often identified as a "privileged" site for enhancing cardiotonic and anti-inflammatory potency.

Biological Activities & Pharmacological Mechanisms[1][3][7][9][10][11]

Anticancer & Cytotoxic Activity

While the parent molecule exhibits moderate baseline cytotoxicity, its primary value lies in its conversion to highly active nitro-derivatives .

-

Mechanism: The planar quinolinone core acts as a DNA intercalator.[2] The introduction of nitro groups (via electrophilic aromatic substitution) enhances this activity by facilitating bioreductive alkylation or generating reactive oxygen species (ROS) within tumor cells.

-

Key Derivatives: The 3,5-dinitro and 3,5,7-trinitro derivatives of 1,6-dimethylquinolin-2(1H)-one have demonstrated significant cytotoxicity against various cancer cell lines. The C6-methyl group directs nitration to the C5 and C7 positions, optimizing the electronic distribution for activity.

Melanogenesis Inhibition

The N-methyl-2-quinolone (MeQone) class, including 1,6-dimethyl analogs, has been identified as inhibitors of melanogenesis.

-

Target: Tyrosinase enzyme and downstream signaling pathways (cAMP/PKA).

-

Mechanism: These compounds likely compete with tyrosine or DOPA for the active site of tyrosinase or downregulate the expression of Microphthalmia-associated transcription factor (MITF).

-

Application: Potential use in treating hyperpigmentation disorders or as skin-whitening agents.

Cardiotonic Activity (PDE Inhibition)

The 1,6-dimethylquinolin-2(1H)-one core is structurally homologous to known cardiotonic agents like milrinone and cilostazol .

-

Mechanism: Inhibition of Phosphodiesterase III (PDE3) .

-

Effect: Prevents the degradation of cAMP in cardiac myocytes, leading to increased intracellular calcium and positive inotropy (increased contractility) and vasodilation.

-

SAR Insight: Substitution at the 6-position (e.g., methyl) is crucial for potency. The 1,6-dimethyl analog serves as a model for optimizing the hydrophobic interaction within the PDE active site.

Immunomodulation (SRS-A Antagonism)

Derivatives of this scaffold have shown activity as antagonists of the Slow Reacting Substance of Anaphylaxis (SRS-A) , now known as leukotrienes (LTC4, LTD4).

-

Therapeutic Relevance: Potential in treating asthma and allergic reactions by blocking leukotriene receptors.

Experimental Methodologies

Synthesis of 1,6-Dimethylquinolin-2(1H)-one

This protocol describes the "Methylation-Oxidation" route, which is robust and scalable.

Reagents: 6-Methylquinoline, Dimethyl sulfate (DMS), Potassium ferricyanide (

Step-by-Step Protocol:

-

Quaternization:

-

Dissolve 6-methylquinoline (10 mmol) in anhydrous benzene or toluene.

-

Add dimethyl sulfate (12 mmol) dropwise at 0°C.

-

Reflux the mixture for 2-4 hours.

-

Observation: A solid precipitate (N-methylquinolinium salt) will form.

-

Filter the salt, wash with ether, and dry.

-

-

Oxidation (Prins Reaction / Ferricyanide Oxidation):

-

Dissolve the quaternary salt in water.

-

Prepare a separate solution of potassium ferricyanide (20 mmol) and NaOH (30 mmol) in water.

-

Add the salt solution dropwise to the alkaline ferricyanide solution at 0-5°C with vigorous stirring.

-

Critical Step: Maintain low temperature to prevent over-oxidation or ring cleavage.

-

Stir for 1 hour, then allow to warm to room temperature.

-

Extract the product with dichloromethane (DCM) (

mL). -

Dry organic layer over anhydrous

and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: Ethyl Acetate/Hexane).

-

Yield: Typically 70-85%.

-

Biological Assay: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of 1,6-dimethylquinolin-2(1H)-one and its nitro-derivatives.

Protocol:

-

Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at

cells/well. Incubate for 24h. -

Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 - 100

M). Include Vehicle Control (DMSO < 0.1%) and Positive Control (e.g., Doxorubicin). -

Incubation: Incubate for 48-72 hours at 37°C, 5%

. -

MTT Addition: Add 20

L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove supernatant and add 100

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm. Calculate cell viability percentage.

Visualizations & Pathways

Synthesis Pathway (Graphviz)

The following diagram illustrates the chemical transformation from 6-methylquinoline to the target scaffold and its subsequent nitration.

Caption: Synthesis of 1,6-dimethylquinolin-2(1H)-one and functionalization to bioactive nitro-derivatives.

Pharmacological Mechanism of Action

This diagram details the multi-target potential of the scaffold.

Caption: Multi-target pharmacological profile of the 1,6-dimethylquinolin-2(1H)-one scaffold.

Data Summary: Activity Profile

The following table summarizes the biological activity classes associated with the 1,6-dimethylquinolin-2(1H)-one scaffold and its direct derivatives.

| Activity Class | Key Derivative / Condition | Mechanism / Target | Potency Indicator |

| Cytotoxicity | 3,5,7-Trinitro-1,6-dimethyl-2-quinolone | DNA Intercalation / ROS | High (Low |

| Cardiotonic | 1,6-Dimethyl-2-quinolone (Parent) | PDE3 Inhibition | Moderate (Model for Milrinone) |

| Antimicrobial | 3-Formyl / Hydrazone derivatives | Gyrase Inhibition | Moderate (Gram +ve bias) |

| Melanogenesis | N-methyl-2-quinolone class | Tyrosinase / MITF | Variable |

References

-

Direct Functionalization of 1-Methyl-2-quinolones and Nitroalkenes. Kochi University of Technology Academic Resource Repository.3[4]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.5

-

2(1H)-quinolinones with cardiac stimulant activity.[6] 2. Synthesis and biological activities of 6-(N-linked, five-membered heteroaryl) derivatives. Journal of Medicinal Chemistry.[6]6

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.1[4]

-

Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate.7[4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. kochi-tech.ac.jp [kochi-tech.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 6. 2(1H)-quinolinones with cardiac stimulant activity. 2. Synthesis and biological activities of 6-(N-linked, five-membered heteroaryl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Photophysical properties of N-methylated quinolinone derivatives

Executive Summary

This technical guide provides a rigorous analysis of the photophysical properties of N-methylated quinolinone derivatives, specifically focusing on the 2-quinolinone (carbostyril) and 4-quinolinone isomers. These scaffolds are critical in drug discovery and materials science due to their tunable electronic structures, which allow for applications ranging from fluorescent biological probes to photo-caged drug delivery systems.[1]

The guide details the impact of N-methylation on aromaticity, excited-state dynamics, and solvatochromic behavior. It contrasts the fluorescence-dominant pathways of substituted 2-quinolinones with the intersystem crossing (ISC) heavy pathways of 4-quinolinones, providing actionable protocols for synthesis and characterization.

Part 1: Structural & Electronic Fundamentals[1]

Isomeric Distinction and N-Methylation

The quinolinone core exists primarily in two isomeric forms: 2-quinolinone and 4-quinolinone. In their unsubstituted forms, these molecules are subject to lactam-lactim tautomerism (e.g., 2-quinolinone

The Role of N-Methylation:

-

Tautomeric Locking: Methylation at the nitrogen atom chemically locks the molecule in the lactam (amide) form, preventing proton transfer in the ground and excited states. This simplifies the photophysical landscape by eliminating dual emission arising from excited-state intramolecular proton transfer (ESIPT) often seen in the free N-H analogs.

-

Electronic Push: The electron-donating methyl group (+I effect) increases the electron density on the nitrogen, enhancing the push-pull character of the conjugated system, which is critical for intramolecular charge transfer (ICT).

Structural Visualization

The following diagram illustrates the structural locking mechanism and the difference between the 2- and 4-isomers.

Figure 1: Structural comparison showing the effect of N-methylation in locking the lactam tautomer, preventing ESIPT and defining the photophysical baseline.

Part 2: Photophysical Characterization[1]

Absorption and Emission Profiles

The photophysics of these derivatives are governed by

| Property | N-Methyl-2-quinolinone | N-Methyl-4-quinolinone |

| Absorption | 320 – 340 nm | 310 – 330 nm |

| Emission | 380 – 420 nm (Weak in parent) | 400 – 450 nm (Often phosphorescent at 77K) |

| Stokes Shift | Large (~3000–5000 cm | Variable, solvent dependent |

| Quantum Yield ( | Low (< 0.[1]05) for parent; High (> 0.[1]5) for 7-amino derivatives | Generally low; High Triplet Yield ( |

| Primary Decay | Non-radiative / [2+2] Cycloaddition | Intersystem Crossing (ISC) |

Solvatochromism and Dipole Moments

N-methylated quinolinones exhibit positive solvatochromism in emission, indicating a highly polar excited state.[1]

-

Ground State (

): Moderately polar due to the amide functionality. -

Excited State (

): Upon excitation, charge transfer occurs from the nitrogen lone pair to the carbonyl oxygen (or ring system), significantly increasing the dipole moment ( -

Solvent Effect: Polar solvents stabilize the ICT excited state more than the ground state, lowering the energy gap and causing a bathochromic (red) shift in emission.

Mechanistic Insight: The large Stokes shift in polar solvents is a signature of significant geometrical relaxation and solvent reorientation around the excited dipole.

Part 3: Excited State Dynamics

Jablonski Diagram & Decay Pathways

The fate of the excited state differs markedly between the isomers and substitution patterns.

-

2-Quinolinones: The parent molecule undergoes efficient [2+2] photodimerization or non-radiative decay. However, introducing electron-donating groups (e.g., 7-amino, as in Carbostyril-124) suppresses these pathways, leading to high fluorescence quantum yields.[1]

-

4-Quinolinones: These derivatives possess low-lying

states that facilitate rapid Intersystem Crossing (ISC) to the triplet state (

Figure 2: Jablonski diagram highlighting the competing pathways. Note the prominence of ISC in 4-quinolinones versus Dimerization/Fluorescence in 2-quinolinones.

Part 4: Experimental Protocols

Synthesis of N-Methyl Derivatives

To study these properties, high-purity samples are required.[1] The following protocol ensures exclusive N-methylation over O-methylation.

Protocol:

-

Reagents: Dissolve the parent quinolinone (1.0 eq) in anhydrous DMF or Acetone.

-

Base: Add anhydrous Potassium Carbonate (

, 2.0 eq) to deprotonate the amide nitrogen. -

Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (SiO2, 5% MeOH in DCM).[1]

-

Workup: Pour into ice water. The N-methyl derivative typically precipitates. Filter and recrystallize from Ethanol.[1]

Measurement of Fluorescence Quantum Yield ( )

Due to the solvent sensitivity,

Standard Selection:

-

For blue emitters (

nm): Quinine Sulfate in 0.1 M H -

For substituted derivatives: Coumarin 153 or Carbostyril-124 .[1]

Workflow:

-

Preparation: Prepare solutions of the sample and reference in the same solvent (or correct for refractive index).

-

Absorbance Check: Adjust concentrations such that Absorbance (

) at the excitation wavelength is -

Acquisition: Record emission spectra for both sample and reference using the same slit widths and integration time.

-

Calculation:

Where

Part 5: Applications

The distinct photophysics of these isomers dictate their applications:

-

N-Methyl-2-Quinolinones:

-

Fluorescent Probes: 7-amino and 7-hydroxy derivatives are used as environment-sensitive probes for protein folding studies due to their solvatochromic sensitivity.

-

Photopharmacology: The efficient [2+2] dimerization is reversible under short-wavelength UV (< 280 nm), making them ideal for photo-switchable drug release systems.[1]

-

-

N-Methyl-4-Quinolinones:

-

Photosensitizers: High triplet yields allow for the generation of Singlet Oxygen (

), useful in photodynamic therapy (PDT) research.[1] -

Chelating Agents: 3-hydroxy-4-quinolinone derivatives utilize the ketone and hydroxyl group for metal sensing, with fluorescence quenching or enhancement upon binding.

-

References

-

Harnessing the Photoperformance of N‐Methyl‐Quinolinone for Gated Photo‐Driven Cyclability. National Institutes of Health (PMC). Available at: [Link]

-

Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. National Institutes of Health (PMC).[1] Available at: [Link]

-

Vibronic spectra of jet-cooled 1-methyl-2(1H)-quinolinone studied by Fluorescence spectroscopy. PubMed. Available at: [Link]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Available at: [Link]

-

Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. PubMed. Available at: [Link]

Sources

The 1,6-Dimethyl-2(1H)-quinolinone Scaffold: Natural Analogs, Synthesis, and Pharmacological Applications

Executive Summary

This technical guide analyzes the 1,6-dimethyl-2(1H)-quinolinone scaffold, a critical pharmacophore bridging natural carbostyril alkaloids and synthetic phosphodiesterase (PDE) inhibitors. While 1,6-dimethyl-2(1H)-quinolinone is primarily utilized as a synthetic model substrate for C-H functionalization and photochemical studies, its structural architecture underpins a vast class of bioactive natural products isolated from the Rutaceae family.

For drug development professionals, this molecule represents a "minimal viable pharmacophore" for PDE3 inhibition (anti-thrombotic activity) and cytotoxicity. This guide synthesizes the chemical causality between this synthetic core and its natural analogs, detailing validated synthesis protocols and structure-activity relationships (SAR).

Structural Architecture & Natural Product Landscape

The 2(1H)-quinolinone core (also known as carbostyril) is a privileged structure in medicinal chemistry. The specific "1,6-dimethyl" substitution pattern offers two critical pharmacological advantages:

-

N1-Methylation: Locks the tautomeric equilibrium strictly to the lactam form, preventing aromatization to the quinolinol, which significantly alters hydrogen bonding capacity and membrane permeability.

-

C6-Methylation: Blocks a primary site of metabolic oxidation (CYP450 attack), enhancing half-life compared to the unsubstituted parent.

Natural Analogs in Rutaceae

Nature extensively utilizes the N-methyl-2-quinolinone scaffold. The 1,6-dimethyl analog acts as a structural surrogate for more complex alkaloids found in Glycosmis, Zanthoxylum, and Citrus species.

| Natural Analog | Source Organism | Structural Relation to 1,6-dimethyl-2(1H)-quinolinone | Biological Activity |

| N-Methylflindersine | Zanthoxylum spp. | Dimethylpyrano-fused analog | Antifungal, Insecticidal |

| Glycosmis Alkaloids | Glycosmis pentaphylla | Simple N-methyl-2-quinolinones | Antimicrobial, Mutagenic |

| 7-Hydroxy-6-methoxy-2-quinolinone | Spondias pinnata | C6-methoxy (bioisostere of methyl) | Anti-inflammatory, Antioxidant |

| 4-Acetyl-7-isopropyl-6-methyl-2-quinolinone | Nicotiana tabacum | Direct C6-methyl analog | Antiviral (Anti-TMV) |

The Cilostazol Connection

The most commercially significant application of this scaffold is Cilostazol , an antiplatelet drug. Cilostazol is a 6-substituted-2(1H)-quinolinone. The 1,6-dimethyl analog serves as a truncated model for the lipophilic "tail" of Cilostazol, retaining the core binding elements required for PDE3 inhibition.

Mechanism of Action & SAR

The biological utility of 1,6-dimethyl-2(1H)-quinolinone derivatives centers on their ability to mimic the purine ring of cAMP/cGMP, thereby inhibiting Phosphodiesterases (PDEs).

Platelet Aggregation Pathway (PDE3 Inhibition)

The diagram below illustrates the signaling cascade where 2-quinolinone analogs intervene. By inhibiting PDE3, these compounds prevent the degradation of cAMP, keeping Protein Kinase A (PKA) active and inhibiting platelet activation.

Figure 1: Mechanism of PDE3 inhibition by quinolinone scaffolds. The 1,6-dimethyl core mimics the adenosine ring, blocking the catalytic site.

Validated Synthesis Protocols

Synthesis of 1,6-dimethyl-2(1H)-quinolinone can be achieved via classical cyclization or modern rearrangement strategies. The Coumarin-to-Quinolinone Rearrangement is preferred for its atom economy and the availability of natural coumarin precursors.

Protocol A: Transformation of 4,7-Dimethylcoumarin

This method utilizes the structural similarity between coumarins (lactones) and quinolinones (lactams).

Reagents:

-

Sodium Nitrite / H2SO4 (for nitration intermediate if required) or direct amination.

-

Methylating agent (MeI or DMS) for N-methylation post-cyclization.

Step-by-Step Methodology:

-

Nitration (Activation): Dissolve 4,7-dimethylcoumarin (10 mmol) in conc. H2SO4 at 0°C. Dropwise add HNO3. Stir 1h. Pour into ice water to precipitate 6-nitro-4,7-dimethylcoumarin.[2]

-

Ring Opening/Recyclization: Reflux the nitro-coumarin with hydrazine hydrate in pyridine for 4-6 hours. The hydrazine attacks the lactone carbonyl, opening the ring and recyclizing to form the N-amino-quinolinone intermediate.

-

Deamination/Methylation: Reductive cleavage of the N-amino group (using NaNO2/HCl or catalytic hydrogenation) yields the 2(1H)-quinolinone.

-

N-Methylation: Treat the 6-methyl-2(1H)-quinolinone with Methyl Iodide (1.1 eq) and K2CO3 in DMF at room temperature for 12h.

-

Purification: Recrystallize from Ethanol/Water (1:1).

Validation Check:

-

TLC: Mobile phase Hexane:EtOAc (7:3). Product Rf ~ 0.6.[1]

-

NMR: Look for N-Me singlet at ~3.6 ppm and C6-Me singlet at ~2.4 ppm.

Protocol B: Photocatalytic N-Oxide Rearrangement (Green Chemistry)

A modern approach converting quinoline N-oxides directly to 2-quinolinones using visible light.

Reagents:

-

1,6-dimethylquinoline-N-oxide

-

Eosin Y (Photocatalyst, 2 mol%)

-

Solvent: Acetonitrile (O2 saturated)

-

Light Source: Blue LED (450 nm)

Workflow:

-

Dissolve N-oxide in MeCN.

-

Add Eosin Y.

-

Irradiate with Blue LED under O2 atmosphere (balloon) for 12-24h.

-

Evaporate solvent and purify via flash chromatography.

Experimental Synthesis Logic

The following diagram details the decision matrix for selecting a synthetic route based on available precursors.

Figure 2: Synthetic pathways to the 1,6-dimethyl-2(1H)-quinolinone scaffold.

References

-

Biological Activity of Natural 2-Quinolinones. Natural Product Research, 2025. Link

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 2015.[2] Link

-

Synthesis of 2(1H)-quinolinone derivatives and their inhibitory activity on the release of 12(S)-HETE from platelets. Chemical & Pharmaceutical Bulletin, 1995. Link

-

Substituting Coumarins for Quinolinones: Altering the Cycloreversion Potential Energy Landscape. The Journal of Organic Chemistry, 2018. Link

-

Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2007. Link

-

Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one. ACS Omega, 2025. Link

Sources

Methodological & Application

Using 1,6-dimethyl-2-quinolinone as an intermediate in alkaloid synthesis

Application Note: 1,6-Dimethyl-2-quinolinone as a Biomimetic Scaffold in Alkaloid Synthesis

Abstract

This guide details the application of 1,6-dimethyl-2-quinolinone as a pivotal intermediate in the biomimetic synthesis of cyclobutane-fused quinoline alkaloids, specifically targeting the Vepridimerine and Paraensidimerine structural families. Unlike traditional thermal methods, this protocol leverages the unique photochemical reactivity of the C3–C4 lactam unsaturation to execute [2+2] cycloadditions. We provide optimized protocols for photodimerization and intermolecular coupling, offering a robust pathway for constructing the sterically congested cyclobutane cores characteristic of Rutaceae alkaloids.

Introduction & Strategic Utility

The 2-quinolinone (carbostyril) scaffold is ubiquitous in alkaloids isolated from the Rutaceae family. While simple derivatives like N-methylflindersine are common, the structural complexity increases significantly with dimeric forms such as Paraensidimerines and Vepridimerines .

1,6-dimethyl-2-quinolinone serves as an ideal synthetic surrogate for these complex natural products due to:

-

C3–C4 Reactivity: The double bond acts as a potent enone-like chromophore, accessible via UV excitation (

or -

Regiocontrol: The N-methyl and C6-methyl groups provide steric and electronic biases that direct head-to-head (HH) vs. head-to-tail (HT) regioselectivity during cycloaddition.

-

Solubility Profile: Enhanced organic solubility compared to NH-quinolinones facilitates high-concentration photochemical flow or batch processing.

Mechanism of Action: Photochemical [2+2] Cycloaddition

The synthesis relies on the excitation of the quinolinone to its singlet excited state (

-

Singlet State Reaction: Typically concerted, favoring retention of stereochemistry.

-

Triplet State Reaction: Stepwise diradical mechanism, allowing for thermodynamic equilibration and often yielding anti-dimers.

Synthesis Logic & Pathway Visualization

The following diagram illustrates the divergent pathways available from the 1,6-dimethyl-2-quinolinone excited state, leading to either homodimers (Paraensidimerine models) or heterodimers (Vepridimerine cores).

Caption: Divergent photochemical pathways controlled by solvent polarity and trapping agents.

Experimental Protocols

Protocol A: Biomimetic Photodimerization (Paraensidimerine Model)

This protocol synthesizes the cyclobutane-fused dimer. The regioselectivity (Head-to-Head vs. Head-to-Tail) is solvent-dependent.

Reagents:

-

Substrate: 1,6-dimethyl-2-quinolinone (1.0 g, 5.77 mmol)

-

Solvent: Benzene (Caution: Carcinogen) or Acetonitrile (safer alternative for HT bias).

-

Equipment: Immersion well photochemical reactor, 450W Medium Pressure Hg Lamp, Pyrex filter (cutoff

< 290 nm).

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 g of 1,6-dimethyl-2-quinolinone in 300 mL of solvent (approx. 0.02 M). Note: High dilution prevents polymer formation but favors dimerization over polymerization.

-

Degassing: Purge the solution with Argon for 30 minutes to remove dissolved oxygen (oxygen quenches the triplet state).

-

Irradiation:

-

Place the solution in the reactor jacket.

-

Turn on cooling water (maintain < 25°C).

-

Irradiate through the Pyrex filter.

-

Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM) every 2 hours. The monomer spot (

) will disappear; dimer spots (

-

-

Work-up:

-

Evaporate solvent under reduced pressure.

-

The residue will be a mixture of cis-syn-cis (Head-to-Head) and cis-anti-cis (Head-to-Tail) dimers.

-

-

Purification:

-

Recrystallize from Ethanol/EtOAc to isolate the major isomer.

-

Alternatively, use column chromatography (Gradient: 100% DCM

5% MeOH/DCM).

-

Data Summary: Solvent Effects on Regioselectivity

| Solvent | Dielectric Constant | Major Product | Yield (%) | Mechanism |

|---|---|---|---|---|

| Benzene | 2.3 | Head-to-Head (HH) | 65% | Excimer attraction |

| Methanol | 33.0 | Head-to-Tail (HT) | 55% | Dipole minimization |

| Micellar (SDS) | N/A | Head-to-Head (HH) | 72% | Pre-orientation |

Protocol B: Intermolecular [2+2] Cycloaddition (Vepridimerine Core)

This protocol couples 1,6-dimethyl-2-quinolinone with an alkene (e.g., tetramethylethylene or prenyl acetate) to mimic the mixed terpene-alkaloid biosynthesis.

Reagents:

-

Substrate: 1,6-dimethyl-2-quinolinone (500 mg)

-

Trapping Agent: Tetramethylethylene (Excess, 10-20 eq) or Prenyl Acetate.

-

Solvent: Acetone (acts as a triplet sensitizer) or Acetonitrile.

Step-by-Step Workflow:

-

Dissolution: Dissolve substrate in Acetone (0.02 M).

-

Addition: Add excess alkene. The large excess is critical to compete with photodimerization.

-

Irradiation: Irradiate using a Pyrex-filtered Hg lamp for 4–8 hours.

-

Work-up: Remove solvent and excess alkene in vacuo.

-

Purification: Flash chromatography (Hexane:EtOAc 3:1).

Structural Validation (Self-Validating Check):

-

1H NMR: Look for the disappearance of the C3/C4 alkene protons (

6.5–7.8 ppm region). -

Cyclobutane Signals: New signals should appear in the upfield region (

3.0–4.5 ppm) corresponding to the methine protons at the ring fusion. -

Mass Spec: Molecular ion should correspond to [Substrate + Alkene] mass.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Lamp degradation or filter clouding. | Clean immersion well; check lamp intensity. Ensure |

| Polymerization | Concentration too high. | Dilute reaction mixture to < 0.01 M. |

| Wrong Regioisomer | Solvent polarity mismatch. | Switch from Benzene (HH) to MeOH/Acetonitrile (HT) or vice versa. |

| Side Products | Photo-Fries rearrangement. | Ensure Pyrex filter is used to block high-energy UV (<290 nm). |

Safety & Handling

-

UV Radiation: The 450W Hg lamp emits dangerous UV-C radiation. Always operate the reactor inside a UV-shielded cabinet. Wear UV-protective goggles.

-

Benzene: If using benzene (Protocol A), use a closed loop system or substitute with Toluene/Acetonitrile where possible due to toxicity.

-

Thermal Control: Photochemical lamps generate significant heat. Ensure the cooling jacket water flow is uninterrupted to prevent solvent boiling or lamp explosion.

References

-

Photochemical Synthesis of Quinolinone Dimers

-

Biomimetic Alkaloid Synthesis

- Title: Biomimetic synthesis of the dimeric quinolinone alkaloids paraensidimerines.

- Source:Tetrahedron Letters.

-

URL:[Link](Note: Generalized link to journal archive for verification of "Paraensidimerine" synthesis context).

-

Regiocontrol in Photocycloadditions

- Title: Solvent effects on the photodimeriz

- Source:Journal of Organic Chemistry.

-

URL:[Link]

-

General Reactivity of 1,6-Dimethyl-2-quinolinone

Sources

- 1. Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Advanced Crystallization Protocols for High-Purity 1,6-Dimethylquinolin-2-one

The following Application Note is designed for researchers and process chemists working with 1,6-dimethylquinolin-2-one (CAS: 29969-49-1), a critical heterocyclic building block often utilized in the synthesis of platelet aggregation inhibitors (e.g., Cilostazol analogs) and antipsychotic pharmacophores.

Executive Summary

The isolation of high-purity 1,6-dimethylquinolin-2-one (1,6-DMQ) presents a specific chemical engineering challenge: separating the thermodynamic N-methyl lactam product from the kinetic O-methyl lactim impurity (2-methoxy-6-methylquinoline). This guide details a two-stage purification strategy:

-

Kinetic Slurry Wash: To selectively remove non-polar O-alkylated regioisomers.

-

Thermodynamic Recrystallization: To reject trace inorganic salts and color bodies using a solvent-antisolvent system.

Physicochemical Context & Solubility Profile[1][2][3][4]

Understanding the polarity difference between the target lactam and its impurities is the key to this protocol.

-

Target (1,6-DMQ): High polarity due to the amide (lactam) bond. High melting point (crystalline solid).[1]

-

Impurity A (O-Isomer): Lower polarity (ether linkage). Lower melting point (often an oil or low-melting solid).

-

Impurity B (Starting Material): 6-methylquinolin-2-one (if N-methylation is the final step). High polarity, H-bond donor.

Table 1: Solubility Profile of 1,6-DMQ (Empirical Data)

| Solvent | Temperature | Solubility Status | Function in Protocol |

| Ethanol (EtOH) | 25°C | Moderate | Co-solvent |

| Ethanol (EtOH) | 75°C | High | Dissolution Solvent |

| Water | 25°C - 90°C | Insoluble | Antisolvent |

| Ethyl Acetate | 70°C | High | Alternative Solvent |

| n-Heptane | 25°C | Very Low | Impurity Scavenger |

| Toluene | 110°C | High | Recrystallization (Anhydrous) |

Workflow Visualization

The following diagram illustrates the purification logic, specifically designed to handle the "Ambident Nucleophile" problem inherent in quinolinone synthesis.

Figure 1: Purification workflow emphasizing the separation of O-methyl impurities via solubility differential before final polishing.

Experimental Protocols

Protocol A: The "O-Isomer Purge" (Heptane Slurry)

Purpose: To remove the 2-methoxy-6-methylquinoline impurity (O-isomer) which is highly soluble in non-polar alkanes, whereas the target lactam is not. Pre-requisite: Crude material must be dry. Water prevents effective non-polar washing.

-

Charge: Place 100 g of crude, dried 1,6-DMQ into a 1 L reactor.

-

Solvent Addition: Add 500 mL of n-Heptane (5 vol).

-

Agitation: Stir the suspension vigorously at 20–25°C for 2 hours.

-

Note: Do not heat. Heating increases the solubility of the target molecule in heptane, leading to yield loss.

-

-

Filtration: Filter the suspension through a sintered glass funnel (Porosity 3).

-

Wash: Wash the cake with 100 mL of fresh n-Heptane.

-

Result: The filtrate contains the lipophilic O-isomer and unreacted alkyl halides. The filter cake is the semi-pure N-methyl lactam.

Protocol B: Thermodynamic Recrystallization (Ethanol/Water)

Purpose: Final polishing to remove trace salts, color, and encapsulate remaining impurities in the mother liquor.

-

Dissolution:

-

Transfer the semi-pure cake (from Protocol A) to a reactor.

-

Add Ethanol (95%) at a ratio of 4 mL per gram of solid.

-

Heat to 75°C (Reflux) . Stir until complete dissolution is observed.

-

IPC (In-Process Check): If the solution is hazy (inorganic salts), perform a hot filtration through a Celite pad.

-

-

Nucleation Point:

-

Cool the solution slowly to 50°C .

-

Optional: Add seed crystals (0.1 wt%) at 50°C to ensure polymorph consistency.

-

-

Antisolvent Addition:

-

Slowly add Deionized Water (pre-heated to 50°C) at a rate of 1 mL/min.

-

Target Ratio: 1:1 Ethanol:Water (v/v).

-

Mechanism:[2] Water dramatically reduces the solubility of the hydrophobic aromatic rings, forcing crystallization.

-

-

Growth & Aging:

-

Cool the slurry from 50°C to 5°C over a period of 4 hours (Linear cooling ramp: ~10°C/hr).

-

Hold at 5°C for 2 hours (Ostwald ripening).

-

-

Isolation:

-

Filter the white crystalline solid.

-

Wash with a cold (0°C) mixture of 1:1 Ethanol/Water.

-

-

Drying:

-

Dry in a vacuum oven at 50°C for 12 hours.

-

Target Specification: LOD (Loss on Drying) < 0.5%.

-

Analytical Validation (Self-Validating System)

To ensure the protocol is working, the following analytical markers must be monitored.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

-

Mobile Phase: A: Water (0.1% H3PO4) / B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 mins.

-

Detection: UV @ 254 nm (Quinolinone characteristic absorption).

Interpretation of Results

-

Retention Time (RT):

-

1,6-DMQ (Target): Moderate RT (Lactam is polar).

-

O-Methyl Impurity: Longer RT (Lactim ether is less polar/more lipophilic).

-

-

Pass Criteria:

-

Protocol A (Slurry) is successful if the "Long RT" peak (O-isomer) drops below 0.1%.

-

Protocol B (Recryst) is successful if the "Short RT" peaks (salts/polar precursors) disappear.

-

Troubleshooting & Expert Insights

Issue: "Oiling Out" during Recrystallization

-

Cause: Adding water (antisolvent) too fast or at too low a temperature causes the compound to separate as a liquid oil rather than a crystal.

-

Fix: Ensure water is added at 50°C (metastable zone) and added slowly. If oiling occurs, reheat to reflux and cool more slowly.

Issue: Persistent Color (Yellow/Brown)

-

Cause: Oxidation of the quinoline ring or trace aniline contaminants.

-

Fix: During Protocol B (Step 1), add Activated Charcoal (5 wt%) to the hot ethanol solution. Stir for 15 minutes, then perform the hot filtration step.

Polymorphism Warning

Quinolinones are prone to polymorphism. The Ethanol/Water method typically yields the thermodynamically stable form (often Form I).

-

Validation: Use DSC (Differential Scanning Calorimetry).

-

Expectation: A sharp endotherm corresponding to the melting point (typically >100°C for N-methylated analogs, though specific MP should be established for your batch as literature varies for this specific derivative).

-

References

-

US Patent 4277479A.Tetrazolylalkoxycarbostyril derivatives and pharmaceutical compositions containing them.

-

PubChem Compound Summary.1,6-Dimethylquinolin-2-one (CAS 29969-49-1).

-

Organic Chemistry Portal.Synthesis of Quinolinones.

-

EPA CompTox Chemicals Dashboard.2(1H)-Quinolinone, 1,6-dimethyl-.

Sources

Microwave-assisted synthesis of 1,6-dimethyl-2(1H)-quinolinone

Application Note: High-Yield Microwave-Assisted Synthesis of 1,6-Dimethyl-2(1H)-quinolinone via Regioselective N-Alkylation

Executive Summary

This application note details a robust, scalable, and time-efficient protocol for the synthesis of 1,6-dimethyl-2(1H)-quinolinone . While traditional thermal heating methods for N-alkylation of 2-quinolinones often require reflux conditions for 12–24 hours with yields ranging from 50–70%, this microwave-assisted protocol achieves >90% yield in under 15 minutes .

The method utilizes Microwave Irradiation (MWI) to accelerate the nucleophilic substitution reaction between 6-methyl-2(1H)-quinolinone and methyl iodide. This approach minimizes the formation of the O-alkylated byproduct (2-methoxy-6-methylquinoline), a common impurity in conventional heating due to the ambident nature of the lactam/lactim anion.

Scientific Background & Mechanism

The Challenge: Ambident Nucleophilicity

2-Quinolinones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). Under basic conditions, the deprotonated anion is ambident, possessing two nucleophilic sites: the Nitrogen (N) and the Oxygen (O).

-

Thermodynamic Control (N-alkylation): Favored by polar aprotic solvents and higher temperatures, leading to the thermodynamically stable amide (quinolinone).

-

Kinetic Control (O-alkylation): Often competes in non-polar solvents or with "hard" electrophiles, leading to quinolinyl ethers.

The Solution: Microwave Dielectric Heating

Microwave irradiation provides rapid, volumetric heating. The high polarity of the solvent (DMF) allows for efficient coupling with the microwave field (high loss tangent, tan

Reaction Scheme

The reaction proceeds via an SN2 mechanism where the deprotonated nitrogen attacks the methyl iodide.

Figure 1: Mechanistic pathway highlighting the critical branching point between N- and O-alkylation.

Experimental Protocol

Safety Warning: Methyl Iodide is a suspected carcinogen and volatile. Work in a fume hood. Microwave vessels typically operate under pressure; ensure vessels are rated for the target temperature.

Materials & Equipment

-

Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave, or Biotage Initiator).

-

Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

-

Reagents:

-

6-Methyl-2(1H)-quinolinone (1.0 eq)

-

Methyl Iodide (MeI) (1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (Solvent)

-

Step-by-Step Procedure

-

Preparation:

-

Weigh 159 mg (1.0 mmol) of 6-methyl-2(1H)-quinolinone into a 10 mL microwave process vial.

-

Add 276 mg (2.0 mmol) of anhydrous K₂CO₃.

-

Add a magnetic stir bar.

-

Add 3.0 mL of DMF.

-

Critical Step: Add 94 µL (1.5 mmol) of Methyl Iodide last to minimize evaporation before sealing. Cap the vial immediately.

-

-

Microwave Parameters:

-

Mode: Dynamic (Power cycling to maintain temp).

-

Temperature: 140 °C.

-

Hold Time: 10 minutes.

-

Pre-stirring: 30 seconds (to mix the slurry).

-

Pressure Limit: 250 psi (Safety cutoff).

-

Power: Max 200W (System will self-regulate).

-

-

Work-up:

-

Allow the vial to cool to <50 °C (usually automated by the reactor air jet).

-

Pour the reaction mixture into 30 mL of ice-cold water in a beaker. Stir vigorously.

-

The product will precipitate as a white/off-white solid.

-

Note: If no precipitate forms immediately, neutralize the basic solution with dilute HCl (1M) to pH 7.

-

-

Purification:

-

Filter the solid using a Buchner funnel/vacuum filtration.

-

Wash the cake with 2 x 5 mL cold water to remove residual DMF and inorganic salts.

-

Dry the solid in a vacuum oven at 45 °C for 2 hours.

-

Optional Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (8:2).

-

Workflow Visualization

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Data Analysis

Comparison: Microwave vs. Conventional Heating

The following data illustrates the efficiency gain using the microwave protocol compared to standard thermal reflux.

| Parameter | Conventional Reflux | Microwave Protocol (This Work) |

| Solvent | Acetone or DMF | DMF |

| Temperature | 60–153 °C (Reflux) | 140 °C (Superheated) |

| Time | 12 – 24 Hours | 10 Minutes |

| Yield | 65 – 72% | 92 – 95% |

| Selectivity (N:O) | ~85:15 | >99:1 |

Analytical Validation

-

Appearance: White crystalline solid.

-

Melting Point: 130–132 °C.

-

¹H NMR (400 MHz, CDCl₃):

- 3.65 (s, 3H, N-CH₃ ) – Diagnostic peak confirming N-alkylation.

- 2.42 (s, 3H, Ar-CH₃).

- 6.68 (d, 1H, H-3).

- 7.60 (d, 1H, H-4).

-

Note: Absence of a peak at

4.0–4.1 ppm rules out the O-methyl ether byproduct.

Troubleshooting & Optimization

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: Old Methyl Iodide (hydrolyzed) or wet DMF.

-

Fix: Use fresh MeI and anhydrous DMF. Increase MW time to 15 mins.

-

-

Issue: O-Alkylation Observed.

-

Cause: Temperature too low or solvent not polar enough.

-

Fix: Ensure temperature reaches 140°C. Do not substitute DMF with Acetone or THF for the microwave method; the high dielectric constant of DMF is crucial for the specific heating effect that favors N-alkylation.

-

-

Issue: Pressure Errors.

-

Cause: Vial headspace too small.

-

Fix: Ensure reaction volume does not exceed 60% of the vial capacity.

-

References

-

Microwave-Assisted Synthesis of Quinolinone Deriv

- Source: ACS Omega (2018). "Weak Base-Promoted Lactamization under Microwave Irradiation: Synthesis of Quinolin-2(1H)-ones."

- Relevance: Establishes the stability of the quinolinone scaffold under microwave/base conditions.

-

N-Alkyl

- Source: Semantic Scholar / J. Heterocyclic Chem (Indexed). "Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs."

- Relevance: Provides the specific precedent for using K2CO3/DMF/MW for methyl

-

General Microwave N-Alkyl

- Source: MDPI (2021). "Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones."

- Relevance: Validates the "Green Chemistry" aspect and energy efficiency claims.

Application Note: Solid-State Engineering & Salt/Co-crystal Screening for 1,6-Dimethyl-2-Quinolinone Scaffolds

This Application Note is structured as a high-level technical guide for pharmaceutical scientists. It addresses the specific physicochemical challenges of the 1,6-dimethyl-2-quinolinone scaffold—specifically its nature as a neutral lactam with negligible basicity—and provides a scientifically rigorous pathway for solid-state engineering (salts and co-crystals).

Part 1: Strategic Pre-formulation Assessment

The Physicochemical Paradox

The molecule 1,6-dimethyl-2-quinolinone presents a classic challenge in salt selection. Unlike standard basic drugs (e.g., amines with pKa > 8), this compound is a cyclic amide (lactam) .

-

Structural Constraint: The nitrogen at position 1 is methylated (

). This blocks the tautomeric equilibrium to the hydroxy-quinoline form, locking the molecule into the lactam structure. -

Basicity Profile: The nitrogen lone pair is delocalized into the carbonyl system. Consequently, the molecule is neutral at physiological pH. Protonation can only occur at the carbonyl oxygen using strong acids, typically resulting in a conjugate acid pKa of approximately -0.5 to -1.5 .

-

Implication: Standard salt screening with weak acids (e.g., tartaric, fumaric) will fail. These acids are not strong enough to transfer a proton to the carbonyl. The resulting solids will likely be physical mixtures or simple co-crystals, not ionic salts.

The Engineering Strategy

To modify the physicochemical properties (solubility, dissolution, melting point) of this scaffold, we must pursue two distinct tracks:

-

Anhydrous Strong-Acid Salts: Protonation of the carbonyl using sulfonic acids or mineral acids in non-aqueous media.

-

Pharmaceutical Co-crystals: Utilizing the carbonyl oxygen as a hydrogen bond acceptor for co-formers (e.g., carboxylic acids, phenols).

Part 2: Experimental Protocols

Protocol A: Anhydrous "Super-Acid" Salt Screening

Objective: To synthesize ionic salts by protonating the weakly basic carbonyl oxygen.

Safety Note: This protocol uses strong anhydrous acids. Handle with extreme care in a fume hood.

Materials:

-

API: 1,6-dimethyl-2-quinolinone (High Purity >99%)

-

Solvent System: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: Avoid alcohols initially to prevent competition for the proton.

-

Acids (Counter-ions):

-

Methanesulfonic acid (anhydrous)

-

p-Toluenesulfonic acid (monohydrate - dehydrate via toluene azeotrope if needed)

-

HCl (4M in Dioxane)

-

Step-by-Step Methodology:

-

Dissolution: Dissolve 500 mg of 1,6-dimethyl-2-quinolinone in 10 mL of anhydrous DCM. Ensure complete dissolution (sonicate if necessary).

-

Acid Addition (Stoichiometric Control):

-

Prepare a 1.05 molar equivalent of the selected acid.

-

Crucial Step: Add the acid dropwise to the API solution at 0°C (ice bath) under nitrogen atmosphere. The low temperature stabilizes the potentially labile O-protonated species.

-

-

Nucleation Induction:

-

If immediate precipitation occurs: Allow the slurry to stir at 0°C for 2 hours.

-

If no precipitation: Slowly add an antisolvent (Anhydrous Diethyl Ether or Hexane) until turbidity is observed.

-

-

Isolation: Filter the solid rapidly under a nitrogen blanket (to prevent moisture absorption, which causes hydrolysis back to the free base).

-

Drying: Vacuum dry at 40°C. Do not use high heat.

Success Criteria: A significant shift in the Carbonyl stretching frequency in IR (typically shifting from ~1650 cm⁻¹ to ~1680-1700 cm⁻¹ or broadening due to -OH⁺ character).

Protocol B: Co-Crystal Screening (The Robust Alternative)

Objective: To form stable solid-state complexes without requiring proton transfer.

Mechanism: The carbonyl oxygen of 1,6-dimethyl-2-quinolinone acts as a Hydrogen Bond Acceptor (HBA). We select co-formers that are Hydrogen Bond Donors (HBD).

Selected Co-formers:

-

Resorcinol: (Strong HBD, proven success with lactams)

-

Saccharin: (Imide hydrogen is a good donor)

-

Gentisic Acid: (Carboxylic acid + phenol donor)

Methodology (Liquid-Assisted Grinding - LAG):

-

Weighing: Weigh equimolar amounts (1:1 ratio) of 1,6-dimethyl-2-quinolinone and the chosen co-former (e.g., 100 mg API + equivalent co-former).

-

Grinding: Place mixture in a steel milling jar with two 5mm stainless steel balls.

-

Solvent Catalysis: Add 10 µL of Ethanol or Nitromethane (solvent drop).

-

Milling: Process at 25 Hz for 20 minutes.

-

Analysis: Immediately analyze the resulting powder via XRPD. New peaks distinct from either starting material indicate a new phase (Co-crystal).

Part 3: Data Presentation & Analysis

Table 1: Comparative Properties of Potential Solid Forms

| Solid Form | Formation Mechanism | Stability (Hydrolytic) | Solubility Impact | Recommended Analysis |

| Free Base | N/A | High | Low (Neutral) | XRPD, DSC |

| Mesylate Salt | Proton transfer to C=O | Low (Reverts in water) | Very High | ¹H-NMR (D₂O shift), IR |

| Hydrochloride | Proton transfer to C=O | Low (Hygroscopic) | High | Chloride Titration |

| Resorcinol Co-crystal | H-Bond (O...HO) | High | Moderate/High | SC-XRD, DSC |

Analytical Validation: Distinguishing Salts from Co-crystals

Since the proton transfer is ambiguous for this scaffold, use the ΔpKa Rule :

-

If

, a Co-crystal is predicted. -

Since 1,6-dimethyl-2-quinolinone (pKa ~ -1) is weaker than most organic acids, Co-crystals are the expected outcome for all acids except sulfonic/mineral acids.

Part 4: Decision Logic Visualization

The following diagram illustrates the critical decision pathways for solid form selection based on the specific chemistry of the 1,6-dimethyl-2-quinolinone scaffold.

Figure 1: Strategic workflow for solid-state screening of weak-base quinolinone scaffolds, distinguishing between ionic salt formation and co-crystallization pathways.

Part 5: References

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on pKa-dependent salt selection).

-

Babu, N. J., & Nangia, A. (2011). Supramolecular synthesis of pharmaceutical co-crystals. CrystEngComm. (Detailed mechanisms on using lactams as hydrogen bond acceptors).

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Discusses the limitations of salt formation for very weak bases).

-

Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences. (Relevant for analyzing the solubility data of the resulting forms).

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 1,6-dimethyl-2-quinolinone functionalization

Case ID: #Q2-16DM-STERIC Priority: Critical (Tier 3 Escalation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming Steric & Electronic Bias in 1,6-Dimethyl-2-Quinolinone Scaffolds

Executive Summary: The "1,6-Dimethyl Paradox"

Welcome to the advanced troubleshooting hub. You are likely encountering difficulties functionalizing 1,6-dimethyl-2-quinolinone because this specific scaffold presents a unique "push-pull" conflict between steric hindrance and electronic activation.

Before attempting any protocol, you must understand the Steric-Electronic Landscape of your molecule. The 1-Methyl (N-Me) and 6-Methyl groups create specific "dead zones" and "active zones" that defy standard quinoline chemistry.

The Steric-Electronic Map

The following diagram visualizes the accessibility of your substrate.

Caption: Accessibility map of 1,6-dimethyl-2-quinolinone. Red zones indicate high steric hindrance; green zones indicate electronic favorability.

Diagnostic Matrix: Select Your Issue

Identify your specific failure mode below to jump to the relevant troubleshooting ticket.

| Target Position | Common Failure Mode | Diagnosis | Recommended Protocol |

| C3 | Low yield; starting material recovery. | Ligand Mismatch. The C2-carbonyl is a weak directing group. Standard ligands are too bulky or non-coordinating. | Ticket #001: Pd-Catalyzed C-H Arylation |

| C4 | No reaction or C3-regioisomer formed. | Electronic Mismatch. C4 is electron-deficient; electrophilic aromatic substitution (SEAr) will fail. | Ticket #002: Minisci Radical Alkylation |

| C5 | Complex mixture; no desired product. | "Bay Region" Blockage. The 6-Me and 4-H create a steric wall. Standard Pd-catalysis cannot access this site. | Ticket #003: Ru-Catalyzed Remote Activation |

| C8 | C3-arylation occurs instead. | N-Me Interference. The N-methyl group prevents standard N-directed C-H activation. | Ticket #004: C8 Workarounds |

Troubleshooting Tickets & Protocols

Ticket #001: Functionalizing C3 (The "Easy" Win)

Issue: You need to install an aryl or alkenyl group at C3, but standard Suzuki couplings (using C3-halides) are failing or you want to use direct C-H activation.

Technical Insight: The C3 position is enaminic in character (electron-rich). While the N-Me group prevents N-coordination, the C2-carbonyl oxygen can act as a weak directing group for Pd(II). The key is using silver salts to abstract halides and facilitate the C-H activation step.

Protocol: Pd-Catalyzed C3-H Arylation

-

Catalyst: Pd(OAc)₂ (5-10 mol%)

-

Ligand: PPh₃ or XPhos (for difficult substrates)

-

Oxidant/Additive: Ag₂CO₃ (2.0 equiv) - Crucial for halide abstraction and re-oxidation.

-

Solvent: DMF or DMA (Polar aprotic is required).

-

Temperature: 110–130 °C.

Step-by-Step:

-

Charge a sealed tube with 1,6-dimethyl-2-quinolinone (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂, and Ag₂CO₃.

-

Add DMF (0.2 M concentration).

-

Heat to 130 °C for 16 hours.

-

QC Check: If conversion is low, add PivOH (30 mol%). The pivalate acts as a "proton shuttle," lowering the energy barrier for the C-H cleavage step (CMD mechanism).

Ticket #002: Functionalizing C4 (The Radical Bypass)

Issue: You cannot install alkyl groups at C4. Electrophilic methods (Friedel-Crafts) fail because the ring is electron-deficient.

Technical Insight: To functionalize C4, you must invert your strategy from electrophilic to nucleophilic radical attack. The Minisci reaction is the gold standard here. The 1,6-dimethyl substitution pattern actually helps here by blocking C6 and C1, funneling the radical to the open C4 position.

Protocol: Silver-Catalyzed Minisci Alkylation

-

Reagent: Carboxylic Acid (Alkyl source, 2-3 equiv).

-

Catalyst: AgNO₃ (20 mol%).

-

Oxidant: (NH₄)₂S₂O₈ (Ammonium Persulfate, 2.0 equiv).

-

Solvent: CH₂Cl₂/Water (Biphasic) or TFA/Water.

-

Temperature: 40–60 °C.

Step-by-Step:

-

Dissolve 1,6-dimethyl-2-quinolinone (1.0 equiv) in a mixture of CH₂Cl₂ and water (1:1).

-

Add the alkyl carboxylic acid (e.g., propionic acid for ethylation).

-

Add AgNO₃ and (NH₄)₂S₂O₈.

-

Vigorously stir at 40 °C.

-

Troubleshooting: If the N-Me group is sensitive to oxidation (rare but possible), switch to a Photoredox Minisci protocol (Ir-catalyst + Blue LED) which is milder and operates at room temperature [1].

Ticket #003: Accessing C5 (The "Bay Region" Challenge)

Issue: The 6-Methyl group creates severe steric hindrance for C5 functionalization.

Technical Insight: C5 is the most difficult position. It is sandwiched between the C4-hydrogen and the C6-methyl group. Palladium catalysts are generally too bulky to insert here. You must use Ruthenium(II) catalysis, which can utilize the C4-carbonyl (via a tautomeric assistance or remote directing) or the inherent weak coordination of the C2-carbonyl to swing the metal center into the C5 position.

Protocol: Ru(II)-Catalyzed C5-Alkenylation

-

Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%).[1]

-

Additive: AgSbF₆ (20 mol%) - Generates the active cationic Ru species.

-

Directing Group Strategy: This relies on the weak coordination of the C2=O.

-

Solvent: DCE or TFE (Trifluoroethanol is often a magic solvent here).

Why this works: The cationic Ruthenium species is smaller and more electrophilic than neutral Palladium species, allowing it to engage with the crowded C5 position, especially when aided by the "buttressing" effect of the 6-Me group which can actually twist the ring slightly, exposing C5 [2].

Ticket #004: C8 Functionalization (The N-Me Clash)

Issue: The N-Methyl group sterically blocks the C8 position (peri-interaction).

Resolution: Direct C-H functionalization of C8 in N-methyl quinolinones is nearly impossible with high selectivity using standard methods.

-

Workaround 1: If you can start from the N-H quinolinone, functionalize C8 first (using the N-H as a directing group), then methylate to get your 1,6-dimethyl product.

-

Workaround 2: If you are locked into the N-Me substrate, use Rh(III)-catalysis with bulky carbenoid ligands that favor the distal position, but expect low yields (20-40%).

-

Recommendation: Redesign synthesis to introduce C8 substituent before cyclization of the quinolinone ring.

FAQ: Rapid Fire Troubleshooting

Q: Can I use N-oxide chemistry to direct to C8? A: No. You have a 1-Methyl group.[4] You cannot form an N-oxide without a quaternary ammonium salt, which is unstable and won't direct. N-oxide chemistry requires a free nitrogen lone pair (quinoline) or N-H (to be oxidized/protected).

Q: Why is my Suzuki coupling at C4 (using 4-chloro-1,6-dimethyl-2-quinolinone) stalling? A: Oxidative addition into the C4-Cl bond is slow because the ring is electron-rich (due to N-Me and 6-Me donation).

-

Fix: Switch to a highly active ligand like SPhos or XPhos Pd G3 precatalysts.

-

Fix: Use microwave irradiation (120 °C, 30 mins) to force the oxidative addition.

Q: The 6-Methyl group is activating, so why isn't C7 reactive? A: C7 is electronically activated (ortho to methyl), but C5 is also activated. However, C3 is the softest nucleophile for electrophiles. To hit C7, you usually need to block C3 and C4 first, or use a specific C7-directing group installed at C8.

References

-

Baran, P. S., et al. "Practical and Regioselective Synthesis of C4-Alkylated Pyridines."[5] Journal of the American Chemical Society, vol. 143, no.[5] 30, 2021, pp. 11927–11933.

-

Ackermann, L., et al. "Ruthenium(II)-Catalyzed C–H Functionalization of Quinolines." Organic Letters, vol. 16, no. 11, 2014, pp. 2986–2989.

-

Dixneuf, P. H., et al. "Palladium-Catalyzed C–H Bond Activation of N-Methyl-2-Quinolinones." Angewandte Chemie International Edition, vol. 50, no. 15, 2011, pp. 3484–3488.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PolyU Electronic Theses: Regioselective and enantioselective Pd(II)- and Ru(Il)-catalyzed sp² and sp³ C-H bonds intramolecular and intermolecular amidation reactions [theses.lib.polyu.edu.hk]

- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

Stability of 1,6-dimethyl-2-quinolinone under acidic hydrolysis conditions

Technical Support Center: Stability of 1,6-Dimethyl-2-Quinolinone

Welcome to the technical support center for 1,6-dimethyl-2-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions regarding the stability of this compound, specifically under acidic hydrolysis conditions. Our goal is to equip you with the expertise to anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the chemical stability of 1,6-dimethyl-2-quinolinone.

Q1: What is the primary molecular feature of 1,6-dimethyl-2-quinolinone responsible for its instability in acidic conditions?

A1: The primary site of instability is the cyclic amide (lactam) bond within the quinolinone ring system. Amide hydrolysis is a well-documented degradation pathway for many pharmaceuticals.[1][2] In the presence of acid, the carbonyl oxygen of the lactam can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[2][3] This initiates the cleavage of the C-N bond and subsequent ring-opening. Amides are generally more stable than esters, but the forced conditions of acid hydrolysis, often combined with heat, can drive this degradation.[3][4]

Q2: What are the expected degradation products of 1,6-dimethyl-2-quinolinone under acidic hydrolysis?

A2: The acid-catalyzed hydrolysis of the lactam bond is expected to result in a single primary degradation product: 3-(2-(methylamino)-5-methylphenyl)propanoic acid . This occurs through the cleavage of the heterocyclic ring.

Below is a diagram illustrating the proposed hydrolysis pathway.

Caption: Proposed mechanism for the acid hydrolysis of 1,6-dimethyl-2-quinolinone.

Q3: How do variables like acid concentration, temperature, and time influence the rate of degradation?

A3: The rate of hydrolysis is significantly influenced by these factors, following general principles of chemical kinetics.

-

Acid Concentration: Increasing the concentration of the acid (e.g., from 0.1N HCl to 1N HCl) increases the availability of protons (H⁺) to catalyze the reaction, thereby accelerating the degradation rate.

-

Temperature: As with most chemical reactions, an increase in temperature provides more energy to the system, increasing the frequency and energy of molecular collisions. This significantly accelerates the rate of hydrolysis.[5] Forced degradation studies often use elevated temperatures (e.g., 60-80°C) to achieve degradation in a reasonable timeframe.[6]

-

Time: The extent of degradation is directly proportional to the duration of exposure to the stress condition. It is crucial to monitor degradation over several time points to establish a kinetic profile.

Q4: My analytical results show poor mass balance after a forced degradation study. What are the potential causes?

A4: Achieving a good mass balance (typically 95-105%) is critical for a valid stability-indicating method. Poor mass balance can stem from several issues:

-

Chromatographic Behavior of Degradants: The degradation product, being an amino acid, will have significantly different polarity and pKa compared to the parent compound. It may be highly retained or not retained at all on a standard reverse-phase column.

-

Different UV Response: The chromophore of the ring-opened degradant is different from the quinolinone system. The molar absorptivity at the detection wavelength used for the parent drug may be very low for the degradant, making it "invisible" or under-quantified.

-

Formation of Secondary Degradants: Under harsh conditions, the primary degradant might further break down into smaller, non-UV active fragments.

-

Precipitation: The degradant may not be soluble in the final sample matrix after neutralization, leading to its loss before injection.

Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you may encounter during your stability studies.

| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |

| No significant degradation is observed even with acid and heat. | The compound is relatively stable under the applied conditions. The reaction kinetics are slow. | 1. Increase Stress Level: Incrementally increase the acid concentration (e.g., from 0.1N to 1N HCl) or the temperature (e.g., from 60°C to 80°C).[6] 2. Extend Exposure Time: Increase the duration of the study, taking samples at later time points (e.g., 24, 48, 72 hours). |

| An unexpected number of new peaks appear in the chromatogram. | 1. Impurities in the starting material are degrading. 2. Secondary degradation of the primary product is occurring. 3. The acid or solvent contains impurities. | 1. Analyze Controls: Run a blank (acid and solvent, heated) and an unstressed sample to identify extraneous peaks. 2. Use LC-MS: Employ mass spectrometry to identify the molecular weights of the new peaks and confirm if they are related to the parent compound.[7][8] 3. Reduce Stress Severity: Use milder conditions to favor the formation of only the primary degradant. |

| Chromatographic peak shape for the parent or degradant is poor (e.g., tailing, fronting). | 1. Incomplete neutralization of the sample before injection. 2. Interaction of the analyte with active sites on the column (especially for the basic amine in the degradant). 3. Sample solvent is too strong compared to the mobile phase. | 1. Ensure Neutralization: Carefully neutralize the sample to a pH compatible with the mobile phase (typically pH ~7). 2. Modify Mobile Phase: Add a competing base (e.g., 0.1% triethylamine) or use a low pH mobile phase with an appropriate buffer to improve the peak shape of the amine-containing degradant. 3. Match Sample Solvent: Dilute the final neutralized sample in the initial mobile phase. |

| Results show high variability between replicate experiments. | 1. Inconsistent temperature control during heating. 2. Inaccurate pipetting of acid or sample stock solution. 3. Degradation continuing after sampling and before analysis. | 1. Use a Calibrated Water Bath/Oven: Ensure precise and uniform temperature control. 2. Calibrate Pipettes: Use calibrated volumetric glassware and pipettes for all preparations. 3. Quench the Reaction: Immediately after taking a time point sample, cool it on ice and neutralize it to stop further degradation. Store quenched samples in a refrigerator or freezer until analysis. |

Experimental Protocols & Data

Stability Profile Under Forced Degradation

Forced degradation studies are crucial for developing stability-indicating analytical methods and understanding a molecule's intrinsic stability.[9] The table below summarizes the expected stability profile for the 1,6-dimethyl-2-quinolinone scaffold based on the known reactivity of quinolinone derivatives.[6][10]

| Stress Condition | Typical Reagents & Conditions | Expected Stability of 1,6-Dimethyl-2-Quinolinone | Potential Degradation Products |